molecular formula C22H21ClN2O3S B3522301 N-benzyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-methylbenzamide

N-benzyl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-methylbenzamide

Cat. No.: B3522301
M. Wt: 428.9 g/mol
InChI Key: GSZXLEHBQBESOR-UHFFFAOYSA-N
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Description

“N-benzyl-4-[(4-chlorophenyl)sulfonylamino]-N-methylbenzamide” is a chemical compound with the empirical formula C22H20ClNO4S . It is also known as "Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(OC)=O)(C(C=C3)=CC=C3Cl)=O . This indicates that the molecule contains a sulfonyl group attached to a benzyl group and a methylbenzamide group.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 429.92 . The InChI key, which is a unique identifier for the compound, is LXYODAUBJSZHDR-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as an Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may cause long-term adverse effects in the aquatic environment . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-benzyl-4-[(4-chlorophenyl)sulfonyl-methylamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-24(16-17-6-4-3-5-7-17)22(26)18-8-12-20(13-9-18)25(2)29(27,28)21-14-10-19(23)11-15-21/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZXLEHBQBESOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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